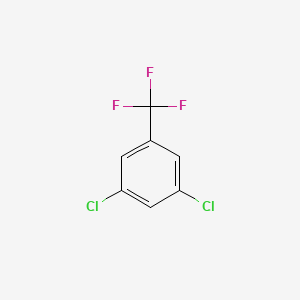

3,5-Dichlorobenzotrifluoride

Beschreibung

3,5-Dichlorobenzotrifluoride (CAS 54773-20-5) is a chlorinated aromatic compound with the molecular formula C₇H₃Cl₂F₃ and a molecular weight of 214.99 g/mol . Key physical properties include a boiling point of 173–174°C, density of 1.464 g/cm³, vapor pressure of 2.73 mmHg at 25°C, and flash point of 61.3°C .

Eigenschaften

IUPAC Name |

1,3-dichloro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMPDUPKYRRIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203236 | |

| Record name | 1,3-Dichloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54773-20-5 | |

| Record name | 1,3-Dichloro-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54773-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-5-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054773205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-5-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Chlorination and Fluorination Method

One effective method for synthesizing this compound involves the chlorination of 3,5-dichlorotoluene followed by fluorination. The process can be summarized in the following steps:

-

- Starting Material: 3,5-dichlorotoluene.

- Reagents: Chlorine gas or a chlorinating agent.

- Conditions: The reaction is typically conducted at elevated temperatures (20-120 °C) in the presence of a Lewis acid catalyst to facilitate the formation of chlorinated derivatives.

-

- Following chlorination, the product mixture is treated with hydrofluoric acid.

- This step converts the chlorinated toluene derivatives into their corresponding trifluoromethyl compounds.

-

- The resulting mixture undergoes distillation to isolate this compound from other by-products and isomers.

This method is advantageous due to its relatively straightforward approach and high yield potential when optimized for specific reaction conditions.

Alternative Synthesis via Nitration and Reduction

Another synthetic route involves nitration followed by reduction:

-

- Starting Material: 2,4-dichlorobenzotrifluoride.

- Reagents: Nitric acid and sulfuric acid are used for nitration.

- Conditions: The reaction is conducted at controlled temperatures (around 40 °C) to produce nitrated intermediates.

-

- The nitrated products can be subjected to reduction reactions to yield this compound.

- Common reducing agents include hydrogen gas in the presence of palladium or other catalysts.

This method may offer an alternative pathway for producing high-purity products while allowing for the recycling of reagents.

Reaction Conditions and Yields

The following table summarizes key reaction conditions and expected yields for different preparation methods of this compound:

| Method | Key Reagents | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination & Fluorination | Chlorine, Hydrofluoric acid | 20-120 | High | Requires careful handling of reagents |

| Nitration & Reduction | Nitric acid, Hydrogen | 40 | Moderate | Allows for recycling of acids |

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichlorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. Conditions often involve the use of solvents like dichloromethane or ethanol.

Oxidation and Reduction Reactions: Reagents such as potassium permanganate or hydrogen gas can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3,5-Dichlorobenzotrifluoride (CAS Number: 54773-20-5) is characterized by a benzene ring substituted with two chlorine atoms and three fluorine atoms. Its structure enhances its reactivity and stability, making it suitable for various chemical reactions.

Organic Synthesis

This compound serves as a crucial reagent and intermediate in organic synthesis. Its applications include:

- Pharmaceuticals : It is utilized in the synthesis of various pharmaceutical compounds. For instance, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties .

- Dyes and Pigments : The compound is involved in the production of dyes due to its ability to form stable complexes with metal ions, which enhances color properties.

- Pesticides : It acts as an intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides .

Industrial Applications

In the industrial sector, this compound is employed in:

- Coatings : It is used as a solvent in the formulation of coatings and paints due to its excellent solvent properties that enhance the performance of these products.

- Plastics : The compound is also involved in the production of plastics where it serves as a processing aid or additive.

Environmental Studies

Research has indicated that this compound can be detected in environmental samples, particularly in water bodies contaminated with chlorinated compounds. Studies have shown that it can serve as a marker for pollution from industrial sources . Its presence raises concerns regarding toxicity and environmental impact, prompting further investigation into its degradation pathways and ecological effects.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the successful use of this compound in synthesizing a novel anti-inflammatory drug. The reaction involved coupling with an amine under specific conditions to yield high purity products suitable for pharmacological testing.

Case Study 2: Environmental Monitoring

In a recent environmental study, samples from contaminated water sources were analyzed for chlorinated compounds, including this compound. The findings indicated significant concentrations of this compound, highlighting its persistence in aquatic environments and potential risks to aquatic life .

Safety Considerations

While this compound has valuable applications, safety data indicates that it poses moderate toxicity risks upon exposure. Proper handling procedures must be followed to minimize health risks associated with skin contact or inhalation .

Wirkmechanismus

The mechanism of action of 1,3-dichloro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties

Environmental and Toxicological Profiles

- This compound: Limited environmental data are available, but its hazardous classification suggests risks requiring safe handling .

- 3,4-Dichlorobenzotrifluoride: Recommended for testing by the U.S. EPA in 1984, with emphasis on water solubility, octanol/water partition coefficient, persistence, and soil mobility . Regulatory scrutiny under TSCA highlights concerns about environmental fate, though specific toxicity data are absent .

- 2,4-Dichlorobenzotrifluoride : Safety data sheets (SDS) indicate handling precautions, implying flammability and toxicity risks, but detailed studies are unavailable .

Biologische Aktivität

3,5-Dichlorobenzotrifluoride (DCBTF), with the molecular formula C₇H₃Cl₂F₃, is a halogenated aromatic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including toxicity, mutagenicity, and its effects on various biological systems.

This compound is characterized by its trifluoromethyl group and two chlorine substituents positioned on the benzene ring. This specific arrangement influences its reactivity and interactions within biological systems. The compound appears as a clear liquid with a slight chlorine odor, and it has a molecular weight of approximately 215.0 g/mol. It is classified as hazardous due to its corrosive nature, which can cause severe skin burns and eye damage upon contact.

Biological Activity Overview

The biological activity of DCBTF can be summarized as follows:

- Toxicity : DCBTF exhibits toxic effects in various animal models. In studies involving rats, significant reductions in body weight and feed consumption were observed at higher doses, indicating a dose-dependent response. Although not statistically significant, these findings suggest potential adverse effects on growth and metabolism .

- Mutagenicity : Research indicates that DCBTF may possess mutagenic properties. In vitro studies have shown that it can modify nucleic acids and proteins, leading to alterations in cellular function. However, the exact mechanisms of action remain unclear due to a lack of comprehensive studies .

- Genotoxicity : A review of available data suggests that DCBTF may induce genotoxic effects in certain test systems. For example, studies have reported mixed results regarding its ability to cause mutations in bacterial and mammalian cell lines .

Case Study 1: Rat Feeding Study

A significant study involved the administration of DCBTF to male and female rats over a period of four weeks. The results indicated:

- Body Weight : Males showed a reduction in body weight gains by 11-20% compared to control groups.

- Feed Consumption : A decrease in feed consumption was noted, with reductions of up to 16% in the highest dose groups.

- Histopathological Findings : Necropsy revealed changes in liver weights at higher doses, although specific details regarding the magnitude of these changes were not provided .

Case Study 2: Mutagenicity Testing

In a mutagenicity assay involving mouse models, DCBTF was administered at varying doses (50 mg/kg to 500 mg/kg). Results indicated:

- No significant mutagenic activity was observed at lower doses.

- At higher doses, there were indications of potential mutagenicity; however, further studies are required to confirm these findings .

Comparative Analysis with Related Compounds

To better understand the biological activity of DCBTF, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3,4-Dichlorobenzotrifluoride | C₇H₃Cl₂F₃ | Different chlorine positioning affects reactivity |

| 4-Amino-3,5-dichlorobenzotrifluoride | C₇H₄Cl₂F₃N | Contains an amino group which alters reactivity |

| Benzotrifluoride | C₇H₅F₃ | Lacks chlorine substituents; simpler structure |

The mechanism by which DCBTF exerts its biological effects is not fully elucidated. However, the presence of the trifluoromethyl group is believed to enhance the compound's stability and reactivity towards various biomolecules. This reactivity may lead to covalent modifications of proteins and nucleic acids, potentially disrupting normal cellular functions .

Q & A

Q. What are the key physicochemical properties of 3,5-Dichlorobenzotrifluoride critical for experimental design?

- Methodological Answer : Key properties include:

- Boiling point : 173–174°C (critical for distillation-based purification) .

- Density : 1.464 g/cm³ (impacts solvent selection and reaction setup) .

- Vapor pressure : 2.73 mmHg at 25°C (determines volatility and handling precautions) .

- Molecular weight : 214.99 g/mol (essential for stoichiometric calculations) .

Researchers should prioritize these properties when designing reactions involving reflux conditions, solubility tests, or environmental fate studies.

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 173–174°C | |

| Density (25°C) | 1.464 g/cm³ | |

| Vapor Pressure (25°C) | 2.73 mmHg |

Q. What methods are recommended for synthesizing high-purity this compound in laboratory settings?

- Methodological Answer :

- Halogenation : Use Friedel-Crafts chlorination on benzotrifluoride derivatives under controlled conditions (e.g., AlCl₃ catalyst, 0–5°C) to achieve regioselective 3,5-dichloro substitution .

- Purification : Distillation at reduced pressure (≈50 mmHg) to isolate the compound near its boiling point (173–174°C) .

- Purity validation : Confirm purity (>98%) via gas chromatography (GC) with flame ionization detection (FID) or HPLC using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers validate the purity and structural integrity of this compound using analytical techniques?

- Methodological Answer :

- GC-MS : Compare retention times and mass spectra with reference standards (m/z 215 for molecular ion) .

- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., absence of aromatic protons in ¹H NMR; CF₃ signal at ≈-60 ppm in ¹⁹F NMR) .

- Elemental Analysis : Verify Cl and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies address discrepancies in reported environmental persistence data for this compound?

- Methodological Answer :

- Multi-method validation : Combine OECD 301 biodegradation tests with soil column leaching studies to resolve conflicting persistence data .

- QSPR modeling : Use quantitative structure-property relationship models to predict log Kow (octanol-water partition coefficient) and compare with experimental values .

- Degradation studies : Conduct UV-vis or advanced oxidation process (AOP) experiments to assess photolytic degradation pathways .

Q. How do substituent positions influence the reactivity of this compound in electrophilic aromatic substitution?

- Methodological Answer :

- Mechanistic analysis : The electron-withdrawing CF₃ and Cl groups deactivate the ring, directing electrophiles to meta positions. Use nitration (HNO₃/H₂SO₄) or sulfonation to confirm reactivity patterns .

- DFT calculations : Compute Fukui indices to predict sites of electrophilic attack, validated by experimental product ratios .

Q. What computational approaches predict the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model soil mobility based on hydrophobicity (log Kow ≈ 3.5 predicted) .

- Density Functional Theory (DFT) : Predict bond dissociation energies for Cl and CF₃ groups to identify likely degradation intermediates (e.g., hydroxylation products) .

- Environmental software : Use EPI Suite or TEST to estimate biodegradation half-lives and ecotoxicity endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.